A*3301

Allergic Rhinitis Clinical Trial Efficacy

AM-3301 (ME-3301) is a discontinued Phase 2 investigational compound originally developed by Meiji Seika as a dual-acting anti-inflammatory agent. Its mechanism-simultaneously inhibiting IgE-mediated mast cell degranulation (histamine, leukotrienes, PGD2 release) and suppressing Th2 cytokine production (IL-4, IL-5) from eosinophils-makes it a valuable reference tool for dissecting early- vs. late-phase allergic responses in vitro. • Differentiate mast cell-dependent vs. cytokine-driven inflammatory pathways in a single assay. • Use as an advanced negative control in translational IBD research, benchmarking against a known Phase 2 failure. • Reference compound for phenotypic screening of next-generation dual inhibitor candidates. Supplied exclusively via custom synthesis. Contact BenchChem for feasibility assessment, scale (mg to g), and lead time.

Molecular Formula
Molecular Weight
Cat. No. B1574988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA*3301
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

AM-3301: Discontinued Dual-Acting Anti-Inflammatory


AM-3301 (also known as ME-3301, CAS 222633-22-9) is an investigational, orally active, small molecule drug originally developed by Meiji Seika Kaisha [1]. It is classified as a dual-acting anti-inflammatory compound, functioning as both a mediator release inhibitor and a cytokine inhibitor [2]. Its primary mechanism involves inhibiting IgE-mediated mediator release (histamine, leukotrienes, PGD2) from mast cells and suppressing cytokine production (particularly IL-4 and IL-5) from eosinophils and other inflammatory cells [3]. The compound was investigated for allergic rhinitis, asthma, and ulcerative colitis but was ultimately discontinued after a Phase 2 trial in ulcerative colitis failed to meet its efficacy endpoint [REFS-1, REFS-4].

AM-3301 Differentiation from Standard IgE Blockers


AM-3301's proposed value proposition was based on its dual mechanism of action, inhibiting both immediate mast cell degranulation and subsequent cytokine-driven inflammation, a profile not shared by common antihistamines or single-pathway inhibitors [1]. A press release from the originator explicitly described its activity as a "strong, steroid-like anti-inflammatory action," suggesting a potency profile distinct from other non-steroidal anti-allergic agents like cromolyn sodium or leukotriene receptor antagonists [2]. However, this claim was not substantiated in later clinical development, where a regulatory committee observed that a clear superiority over existing oral and topical treatment options for allergic rhinitis could not be established from the presented data [3]. Therefore, while its intended mechanism is different, the absence of proven, quantifiable superiority means generic substitution risk cannot be assessed based on public data alone.

AM-3301 Quantitative Differentiation Evidence


Efficacy in Seasonal Allergic Rhinitis vs. Placebo

The most advanced clinical data for AM-3301 comes from a randomized, double-blind, placebo-controlled crossover study in patients with seasonal allergic rhinitis (SAR) exposed to allergen in the Vienna Challenge Chamber (EudraCT 2004-000684-10). While the specific symptom score reductions have not been published, the trial's existence confirms the compound was evaluated for this endpoint [1]. The absence of published results, combined with the program's later discontinuation, suggests the efficacy data did not warrant further development or could not differentiate from existing therapies. A regulatory review in India later concluded that superiority over established oral and topical treatments was not evident [2].

Allergic Rhinitis Clinical Trial Efficacy

Efficacy Failure in Ulcerative Colitis vs. Placebo

AM-3301's development was officially terminated after a Phase 2 trial for ulcerative colitis (UC) failed to confirm its efficacy. An announcement stated that the licensee, Amalyte Pharmaceuticals, could not confirm the drug's effectiveness in trials conducted in India and Ukraine [1]. This represents a direct, quantifiable failure to differentiate from placebo in a controlled clinical setting. The compound's repositioning from allergy to IBD was based on its "steroid-like anti-inflammatory action" [2], but this translational promise was not realized in human studies, marking a key evidence-based reason against its selection for UC research.

Ulcerative Colitis Inflammatory Bowel Disease Clinical Failure

Dual Inhibition Advantage over Single-Pathway Inhibitors

The proposed mechanism of AM-3301 targets both the early (mast cell degranulation) and late (cytokine production from eosinophils) phases of the allergic response. It inhibits IgE-mediated release of histamine, leukotrienes, and PGD2, while also suppressing production of IL-4 and IL-5 [1]. This contrasts with common antihistamines like cetirizine (which only block the histamine H1 receptor) or leukotriene receptor antagonists like montelukast (which block a single downstream mediator). This multi-pronged approach is a class-level differentiator for IgE-mediated mast cell stabilizers with added cytokine inhibition. However, this mechanistic differentiation has not been translated into validated clinical superiority [2].

Mast cell IgE Cytokine Mechanism of Action

AM-3301 Niche Research Applications


In Vitro Dual Inhibition: Mast Cells & Eosinophils

AM-3301 can be sourced as a research tool to investigate the simultaneous inhibition of IgE-mediated mast cell degranulation and Th2 cytokine production (IL-4, IL-5) in vitro. Its defined mechanism [1] makes it a useful reference compound for assays designed to separate the contributions of early- and late-phase allergic responses, especially in comparison to single-pathway inhibitors.

Negative Control for IBD Clinical Studies

Given the documented failure of AM-3301 to demonstrate efficacy in a Phase 2 trial for ulcerative colitis [2], the compound could be used as an advanced negative control in translational IBD research. Its clinical failure provides a benchmark for minimum efficacy requirements that new, mechanistically similar candidates must surpass.

Failed Drug Repositioning Case Study

AM-3301's trajectory from an allergy drug with 'strong steroid-like anti-inflammatory action' [3] to a failed IBD therapy is a data-rich case study for pharmaceutical R&D strategy. Procurement is suitable for academic or industry groups analyzing failure modes in Phase 2 repositioning trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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